(6-氟-4-(4-(2-甲氧基苯基)哌嗪-1-基)喹啉-3-基)(吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

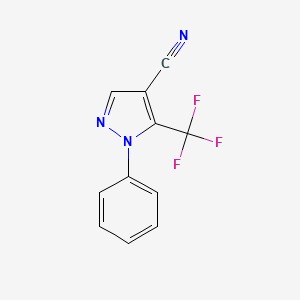

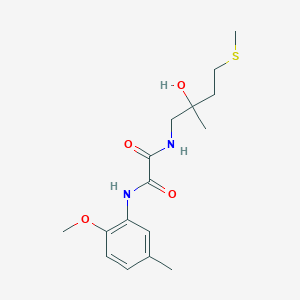

(6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.

The exact mass of the compound (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 一些合成的苯并恶唑类化合物,包括这种化合物,表现出潜在的抗癌活性。 具体来说,两种中间体在低浓度下表现出对肺癌的选择性,而不会影响健康细胞 .

- 应用: 研究人员合成了源自这种结构的新型化合物,并用氟-18 (18F) 标记它。 这种 PET 示踪剂可以实现对大脑中 LRRK2 的可视化,从而有助于神经退行性疾病的研究 .

- 应用: 设计、合成和评估了结构与该化合物相关的新的苯甲酰胺衍生物的抗结核活性。 这些衍生物有望成为潜在的结核病治疗剂 .

- 应用: 研究人员已经描述了一种合成 N-取代的 6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物的简便方法。 这些化合物以良好的收率和短的反应时间获得 .

抗癌特性

正电子发射断层扫描 (PET) 成像

抗 HIV-1 活性

抗结核药物

苯并恶唑衍生物作为候选药物

N-取代苯并恶唑的简便合成

总之,这种多功能化合物在不同的科学领域中都具有潜力,从癌症研究到神经影像学等等。其独特的结构和潜在应用使其成为正在进行的调查中一个令人兴奋的主题。 🌟

作用机制

Target of Action

The primary targets of this compound are likely to be DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them a common target for antibacterial compounds .

Mode of Action

The compound interacts with its targets by blocking the enzyme activity . This interaction disrupts the supercoiling of bacterial DNA, preventing it from being contained within the cell . The disruption of DNA supercoiling leads to the death of the bacterial cell .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By blocking the activity of DNA gyrase and topoisomerase IV, it prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacterial cell .

Pharmacokinetics

The basic group at the C-7 position can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the compound’s action is the disruption of bacterial DNA replication , leading to the death of the bacterial cell . This makes the compound effective as an anti-infective agent, potentially useful against various infections .

属性

IUPAC Name |

[6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)28-12-14-29(15-13-28)24-19-16-18(26)8-9-21(19)27-17-20(24)25(31)30-10-4-5-11-30/h2-3,6-9,16-17H,4-5,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACIPDAGLUAQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2361057.png)

![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

![N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE](/img/structure/B2361069.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)